An In-depth Technical Guide to 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide
An In-depth Technical Guide to 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, a fine chemical intermediate with potential applications in pharmaceutical research and development. This document will cover its chemical identity, a plausible synthetic route, its characterization, and essential safety and handling protocols, all grounded in established chemical principles.
Core Compound Identity
Chemical Name: 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide CAS Number: 1183709-43-4[1] Molecular Formula: C₁₀H₁₃ClN₂O[1] Molecular Weight: 212.68 g/mol [1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O | [1] |
| Molecular Weight | 212.68 | [1] |
| CAS Number | 1183709-43-4 | [1] |
Structural Representation:
Caption: Proposed two-step synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.
Step 1: Synthesis of 2-chloro-N-(3-chlorobenzyl)-N-methylacetamide
This initial step involves the acylation of N-methyl-1-(3-chlorophenyl)methanamine with chloroacetyl chloride. This is a standard method for the formation of N-aryl 2-chloroacetamides. [2]The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
Dissolve N-methyl-1-(3-chlorophenyl)methanamine in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
Add a tertiary amine base, such as triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Add chloroacetyl chloride dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.
-
Upon completion, the reaction mixture is typically washed with an acidic solution, a basic solution, and brine, then dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide
The second step is a nucleophilic substitution reaction where the chlorine atom of the intermediate is displaced by an amino group. This can be achieved by reacting the chloroacetamide intermediate with ammonia.
Experimental Protocol:
-
Dissolve the purified 2-chloro-N-(3-chlorobenzyl)-N-methylacetamide in a suitable solvent, such as a lower alcohol.
-
Introduce ammonia into the solution. This can be in the form of aqueous ammonia or by bubbling ammonia gas through the solution.
-
The reaction may require heating to proceed at a reasonable rate.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.
-
The resulting crude product can be purified by an appropriate method, such as recrystallization or column chromatography, to yield the final product, 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.
Characterization and Analytical Profile
While specific analytical data for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is not publicly available, it is expected that a full characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity. [1]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the methylene protons of the acetamide group.
-
¹³C NMR: The carbon NMR spectrum would complement the proton NMR data, showing characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (212.68 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom.
-
HPLC: HPLC analysis would be used to determine the purity of the synthesized compound.
Potential Applications in Research and Drug Development
As a member of the aminoacetamide class of compounds, 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide holds potential as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. N-phenylacetamide derivatives have been recognized for a variety of biological activities. [3]The structural motifs present in this molecule, including the substituted benzyl group and the aminoacetamide core, are found in various pharmacologically active compounds. For instance, related acetamide derivatives have been investigated for their antibacterial activities. [3]Furthermore, aminoacetamides can serve as precursors for the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is not publicly available. Therefore, it is imperative to handle this compound with the utmost care, assuming it may possess hazards associated with related chemical classes. The following precautions are based on the safety profiles of structurally similar compounds such as N-methylacetamide and other chloroacetamides. [4][5][6] Hazard Summary (Inferred):
| Hazard | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves. If skin irritation occurs, get medical advice/attention. |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Respiratory Irritation | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for handling large quantities.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]* It is advisable to store this compound under an inert atmosphere (e.g., nitrogen) to prevent potential degradation. [4] First-Aid Measures (General Recommendations):
-
If Swallowed: Immediately call a poison center or doctor. [5]* If on Skin: Wash with plenty of soap and water. [5]* If Inhaled: Move person into fresh air and keep comfortable for breathing. [5]* If in Eyes: Rinse cautiously with water for several minutes. [5]
Conclusion
2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is a chemical compound with potential utility as an intermediate in synthetic organic chemistry, particularly in the field of drug discovery. While detailed information on its synthesis and applications is limited in publicly accessible literature, a plausible and efficient synthetic route can be devised based on established chemical principles. Due to the lack of a specific safety data sheet, this compound must be handled with care, adhering to the stringent safety protocols appropriate for novel research chemicals. Further investigation into the properties and biological activities of this molecule may reveal its potential as a valuable tool for the scientific research community.
References
- SAFETY DATA SHEET. (2025, September 16).
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.
-
PrepChem.com. Synthesis of a. N-(3'-chlorobenzyl)-2-cyanoacetamide. Retrieved from [Link]
- Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(11), 37-47.
- IRE Journals. (2020, June). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
- Fun, H.-K., et al. (2012). 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o547–o548.
- Google Patents. (2006). Technique for preparing N-methylacetamide.
- MDPI. (2025, November 11). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study.
- MDPI. (2024, April). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
-
Wikipedia. N-Methylacetamide. Retrieved from [Link]
- PMC. (2023, March 9). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
- NMR-Bio. NMR of large proteins: mastering methyl labeling for high-resolution analysis.
- MDPI. (2018, January 12). Current NMR Techniques for Structure-Based Drug Discovery. [Source for general information on NMR spectroscopy in drug discovery]
- ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- ResearchGate. (2012). 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide.
- University of Nebraska-Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination.
- MDPI. (2022, May 22). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors.
- ResearchGate. The 1H NMR spectra of pure N-methylacetamide liquid.
-
Pharmaffiliates. 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide. Retrieved from [Link]
-
ChemWhat. 2-amino-N-(2-chlorobenzyl)acetamide CAS#: 938336-84-6. Retrieved from [Link]
-
PubChem. N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride. Retrieved from [Link]

